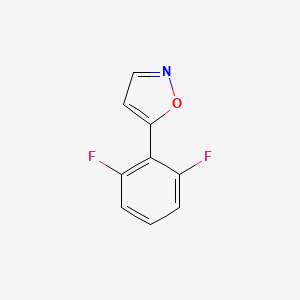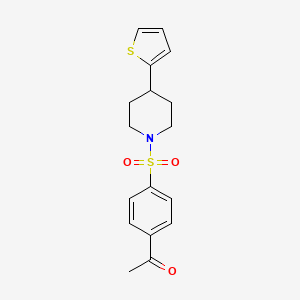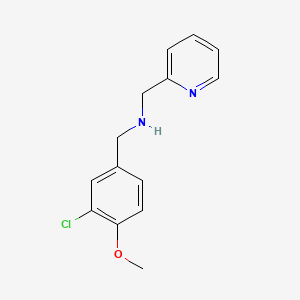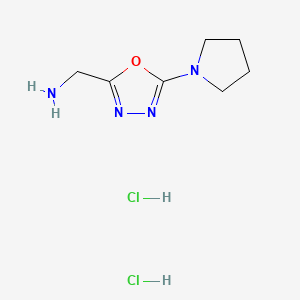
3-Bromo-4,5-dimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4,5-dimethylbenzaldehyde is a chemical compound with the CAS Number: 1407522-47-7 . It has a molecular weight of 213.07 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrO/c1-6-3-8(5-11)4-9(10)7(6)2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Applications De Recherche Scientifique
Organic Synthesis Applications
- Friedländer Condensation for Novel Ligands : The synthesis of bidentate and tridentate 6-bromoquinoline derivatives through Friedländer condensation involves the use of 3-bromobenzaldehyde. These derivatives can be further processed to form biquinolines or 6-alkynyl derivatives, showcasing high emission quantum yields, indicating potential applications in materials science and photonics (Yi Hu, Gang Zhang, & R. Thummel, 2003).
Material Science and Photophysics
- Bromine Substitution on Optical Properties : A study on the effect of bromine substitution on the structure, reactivity, and optical properties of 2,3-dimethoxybenzaldehyde derivatives highlighted how bromine enhances the nonlinear third-order susceptibility, suggesting potential uses in nonlinear optical materials (Antônio S. N. Aguiar et al., 2022).
Biomedical Applications
- Cytoprotective Effects via Nrf2/HO-1 Pathway : Research on 3-bromo-4,5-dihydroxybenzaldehyde (closely related to the compound of interest) showed its potential bio-effects on the antioxidant/cytoprotective enzyme heme oxygenase-1 (HO-1) in keratinocytes. It suggests that such compounds can activate Nrf2 signaling cascades, upregulate HO-1, and induce cytoprotective effects against oxidative stress, relevant for dermatological applications (Yea Seong Ryu et al., 2019).
Synthesis and Characterization
- Chromene Derivatives Synthesis : Chromene derivatives, known for their significant biological activities, including anticancer properties, have been synthesized using related compounds. Such derivatives undergo kinetic and thermodynamic studies to facilitate further developments in synthetic approaches and potential pharmaceutical applications (Osman Asheri et al., 2016).
Catalysis and Reaction Mechanisms
- Heck Coupling Reactions : Experimental and kinetic modeling studies on Heck coupling reactions using palladacycle catalysts have provided insights into the mechanisms and the effect of dimer species in catalysis. This research is crucial for understanding catalytic processes and enhancing synthetic methodologies in organic chemistry (T. Rosner et al., 2001).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-4,5-dimethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-6-3-8(5-11)4-9(10)7(6)2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUILFTQEIPJCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-2,1-benzoxazol-3-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2692421.png)
![3-(4-chlorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2692422.png)

![(E)-2-(2,4-dichlorophenoxy)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2692426.png)
![2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2692428.png)

![N-(4-bromophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2692432.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide](/img/structure/B2692434.png)

![3-benzyl-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2692436.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2692440.png)
![3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692443.png)